molecular formula C26H23N3O7 B557594 Fmoc-L-glutamine 4-nitrophenyl ester CAS No. 71989-21-4

Fmoc-L-glutamine 4-nitrophenyl ester

Cat. No.: B557594
CAS No.: 71989-21-4
M. Wt: 489.5 g/mol
InChI Key: KLCANCMZDAZCCW-QHCPKHFHSA-N
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Description

Significance within Peptide Chemistry and Bioorganic Synthesis Research

The primary significance of Fmoc-L-glutamine 4-nitrophenyl ester lies in its utility as a glutamine-inserting reagent in solid-phase peptide synthesis (SPPS). SPPS is a cornerstone technique that has revolutionized the production of synthetic peptides for research, therapeutic, and diagnostic purposes. The use of pre-activated and protected amino acid derivatives like this compound is crucial for the efficiency and success of this methodology.

In bioorganic synthesis, this compound is instrumental in the creation of custom peptides designed to probe biological processes. researchgate.net For instance, synthetic peptides containing glutamine residues are used to study enzyme-substrate interactions, protein folding, and the biological activity of peptide hormones and neuropeptides. The defined stereochemistry and high purity of this reagent ensure the synthesis of structurally precise peptides, which is paramount for obtaining reliable and reproducible results in biological assays.

Historical Context of Activated Amino Acid Esters in Peptide Elongation Methodologies

The concept of using activated esters to facilitate peptide bond formation dates back to the mid-20th century. Early pioneers in peptide synthesis recognized that simple alkyl esters were not reactive enough to form amide bonds efficiently. This led to the exploration of more reactive ester derivatives. The work of Bodanszky and du Vigneaud in the 1950s was instrumental in introducing p-nitrophenyl esters as effective activating groups for the carboxyl terminus of N-protected amino acids. These "active esters" were found to react readily with the amino group of another amino acid to form a peptide bond under mild conditions, minimizing the risk of racemization.

The development of the Fmoc protecting group by Carpino and Han in 1970 provided a milder alternative to the then-prevalent Boc (tert-butyloxycarbonyl) protecting group, which required harsh acidic conditions for its removal. nih.gov The combination of the base-labile Fmoc group with the activated 4-nitrophenyl ester created a powerful and versatile tool for peptide synthesis, particularly for the Fmoc/tBu solid-phase synthesis strategy developed in the late 1970s. This combination allowed for the assembly of peptide chains under conditions that were compatible with a wider range of amino acid side chains and sensitive modifications.

Current Research Trajectories and Scope of Academic Inquiry

Current research involving activated amino acid esters continues to build upon this foundational work. One area of active investigation is the development of novel activating groups with improved reactivity and reduced side reactions. While 4-nitrophenyl esters are highly effective, researchers are exploring other derivatives, such as pentafluorophenyl esters, which have been shown to be highly reactive as well. nih.gov

A significant contemporary application of 4-nitrophenyl esters is in the field of radiochemistry. For example, recent studies have demonstrated the utility of 4-nitrophenyl esters in the one-step radiolabelling of peptides and other biomolecules with isotopes like fluorine-18 (B77423) for use in positron emission tomography (PET) imaging. nih.gov These studies have highlighted the superior stability and acylation efficiency of p-nitrophenyl (PNP) esters compared to other activated esters under direct radiofluorination conditions. nih.gov

Furthermore, the broader field of bioorganic chemistry utilizes Fmoc-protected amino acids, including glutamine derivatives, in the creation of novel biomaterials. The self-assembly properties of Fmoc-amino acids are being harnessed to fabricate functional materials such as hydrogels for cell culture and drug delivery systems. rsc.org While not always employing the 4-nitrophenyl ester specifically, this research underscores the enduring importance of Fmoc-protected amino acids as fundamental building blocks in materials science and nanotechnology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-nitrophenyl) (2S)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O7/c27-24(30)14-13-23(25(31)36-17-11-9-16(10-12-17)29(33)34)28-26(32)35-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13-15H2,(H2,27,30)(H,28,32)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCANCMZDAZCCW-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)N)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50548947
Record name 4-Nitrophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-glutaminate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50548947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71989-21-4
Record name 4-Nitrophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-glutaminate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50548947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Fmoc L Glutamine 4 Nitrophenyl Ester

Established Synthetic Routes and Reaction Optimizations

Figure 1: General reaction scheme for the synthesis of Fmoc-L-glutamine 4-nitrophenyl ester.

Reactant Precursors and Stereochemical Considerations

The synthesis commences with the selection of high-purity starting materials. The key precursors are N-α-(9-Fluorenylmethoxycarbonyl)-L-glutamine (Fmoc-L-glutamine) and 4-nitrophenol (B140041). The stereochemical integrity of the L-glutamine backbone is of paramount importance, as any racemization during the synthesis will lead to the formation of the undesired D-enantiomer, compromising the biological activity of the final peptide. The use of the Fmoc protecting group on the α-amino group is crucial as it prevents unwanted side reactions and is stable under the coupling conditions, yet readily cleaved under mild basic conditions during solid-phase peptide synthesis (SPPS).

To mitigate the risk of racemization, the activation of the carboxylic acid should be performed under carefully controlled conditions. The choice of coupling agent and the reaction temperature are critical factors in maintaining the stereochemical purity of the product.

Solvent Systems and Auxiliary Reagents in Activated Ester Formation

The choice of solvent for the synthesis of this compound is dictated by the solubility of the reactants and the desire to minimize side reactions. Aprotic solvents are generally preferred to avoid the solvolysis of the activated ester intermediate. Commonly employed solvents include:

Dichloromethane (DCM): Offers good solubility for the reactants and is relatively easy to remove post-reaction.

Tetrahydrofuran (THF): Another popular aprotic solvent that can facilitate the reaction.

N,N-Dimethylformamide (DMF): While a good solvent, it can sometimes lead to side reactions and is more difficult to remove.

Auxiliary reagents are often added to the reaction mixture to improve the efficiency of the coupling reaction and to suppress side reactions. For instance, in DCC-mediated couplings, the addition of a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP) can accelerate the reaction. However, the use of DMAP must be carefully controlled as it can also promote racemization.

A significant byproduct of DCC-mediated reactions is dicyclohexylurea (DCU), which is sparingly soluble in many organic solvents and can complicate the purification process. Filtration is the standard method for removing the bulk of DCU.

Reaction Condition Profiling for Yield and Purity Enhancement

The optimization of reaction conditions is a critical aspect of synthesizing this compound with high yield and purity. Key parameters that are typically profiled include:

Temperature: The reaction is often carried out at low temperatures (e.g., 0 °C) to minimize racemization and other side reactions. The reaction mixture is then allowed to slowly warm to room temperature.

Reaction Time: The progress of the reaction is typically monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time.

Stoichiometry of Reagents: The molar ratios of Fmoc-L-glutamine, 4-nitrophenol, and the coupling agent are carefully optimized to maximize the yield of the desired product and minimize the formation of byproducts.

Purification of the final product is commonly achieved through recrystallization. The choice of solvent system for recrystallization is crucial for obtaining a highly pure crystalline product. A mixture of solvents, such as ethyl acetate (B1210297) and hexane, is often employed to achieve the desired solubility characteristics for effective purification.

Below is a table summarizing typical reaction parameters for the synthesis of activated esters, which can be adapted for this compound.

ParameterTypical ConditionRationale
Coupling Agent Dicyclohexylcarbodiimide (DCC)Effective for ester formation.
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Good solubility of reactants, aprotic nature.
Temperature 0 °C to Room TemperatureMinimizes racemization and side reactions.
Auxiliary Reagent 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)Accelerates the reaction.
Purification Filtration followed by RecrystallizationRemoves insoluble byproducts (DCU) and purifies the final product.

Large-Scale Preparative Methods and Industrial Synthesis Research

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges. The economics of the process, safety considerations, and the need for robust and reproducible methods are of paramount importance. scbt.com

For industrial-scale synthesis, the use of DCC can be problematic due to the formation of large quantities of DCU, which can be difficult to handle and dispose of. Alternative coupling agents that generate water-soluble byproducts, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are often preferred in industrial settings.

Continuous flow chemistry is another emerging area in industrial synthesis that offers advantages in terms of safety, scalability, and process control. The application of flow chemistry to the synthesis of activated amino acid esters is an active area of research.

Emerging Synthetic Strategies and Derivatization Approaches

While the carbodiimide-mediated esterification remains a common method, research into alternative and more efficient synthetic strategies is ongoing. These emerging strategies aim to overcome some of the limitations of the established routes, such as the potential for racemization and the formation of difficult-to-remove byproducts.

One area of investigation is the use of alternative activating agents. For example, the use of other leaving groups or the development of novel coupling reagents that offer higher yields and purities are being explored.

In terms of derivatization, this compound is primarily used as a building block in peptide synthesis. Its primary derivatization is the acylation of the N-terminus of a growing peptide chain. However, research into the derivatization of the glutamine side chain is also an active field. For instance, the introduction of other protecting groups on the side-chain amide, such as the trityl (Trt) group, can improve solubility and prevent side reactions during peptide synthesis. While Fmoc-Gln(Trt)-OH is a commonly used derivative, the 4-nitrophenyl ester of this compound could also be a valuable reagent.

Mechanistic Elucidation of Reactivity in Amide Bond Formation

Role of the 4-Nitrophenyl Ester Moiety as an Activating Group

The 4-nitrophenyl ester is not a passive component; it is an "active ester" specifically designed to facilitate the formation of a peptide bond. Its primary function is to convert the otherwise unreactive carboxyl group of the glutamine residue into a good leaving group, thereby rendering the carbonyl carbon susceptible to nucleophilic attack by the amino group of an incoming amino acid. chemimpex.comresearchgate.net

The activation of the carboxyl group is achieved through the powerful electron-withdrawing properties of the 4-nitrophenyl moiety. The nitro group (-NO₂) exerts a strong negative inductive (-I) and negative mesomeric (-M) effect. These electronic effects pull electron density away from the phenyl ring and, consequently, from the ester's phenoxy oxygen. pearson.com This withdrawal of electron density propagates to the adjacent carbonyl carbon, significantly increasing its partial positive charge (δ+) and, therefore, its electrophilicity. openstax.orgstackexchange.com A more electrophilic carbonyl carbon is more readily attacked by a nucleophile, such as the α-amino group of another amino acid, which is the rate-limiting step in nucleophilic acyl substitution. openstax.org

For a nucleophilic acyl substitution reaction to proceed efficiently, the group being replaced—the leaving group—must be stable upon its departure. pearson.com The 4-nitrophenoxide anion is an excellent leaving group because its negative charge is effectively stabilized through resonance. The charge can be delocalized across the aromatic ring and onto the oxygen atoms of the nitro group. pearson.com This high degree of stabilization is reflected in the relatively low pKa of its conjugate acid, 4-nitrophenol (B140041) (approximately 7.15), indicating that the corresponding anion is a weak base and thus a stable leaving group.

The rate of the peptide coupling reaction is dependent on several factors, including the concentration of the reactants and the inherent reactivity of the active ester. Studies comparing various active esters have shown that 4-nitrophenyl esters provide a favorable balance of reactivity and stability, allowing for efficient coupling. nih.gov The kinetics of the reaction follow a pseudo-first-order model under typical synthesis conditions where the incoming nucleophile is in excess. researchgate.net The displacement of the 4-nitrophenolate (B89219) is the key step that drives the formation of the new amide bond.

Function of the Fmoc Protecting Group in α-Amino Protection

While the C-terminus is activated, the N-terminus of the amino acid must be temporarily blocked or "protected" to prevent undesirable side reactions, such as self-polymerization. altabioscience.com The 9-fluorenylmethoxycarbonyl (Fmoc) group serves this purpose as a temporary protecting group for the α-amino functionality. altabioscience.comtotal-synthesis.com

The key feature of the Fmoc group is its lability under mild basic conditions, which allows for its removal without affecting other parts of the peptide chain. altabioscience.comfiveable.me The deprotection proceeds via a base-mediated β-elimination mechanism (E1cB). fiveable.menih.gov A mild base, typically a secondary amine like piperidine (B6355638), abstracts the relatively acidic proton from the C9 position of the fluorenyl ring system. nih.govembrapa.br This abstraction is favorable because it generates a stabilized fluorenyl anion. total-synthesis.com The resulting anion is unstable and spontaneously undergoes elimination, cleaving the C-O bond to release the free amine of the amino acid, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate. nih.govpeptide.com The secondary amine used for deprotection also acts as a scavenger, trapping the electrophilic DBF to form a stable adduct that can be washed away. peptide.com

In complex peptide synthesis, the ability to selectively remove one type of protecting group while leaving others intact is essential. This concept is known as orthogonality. biosynth.com The Fmoc/tBu strategy is a cornerstone of modern solid-phase peptide synthesis (SPPS) because it provides a truly orthogonal system. altabioscience.combiosynth.com The Fmoc group is base-labile, while the tert-butyl (tBu)-based side-chain protecting groups are acid-labile, meaning they are stable to the basic conditions of Fmoc removal. total-synthesis.combiosynth.com This allows for the iterative deprotection of the N-terminus for chain elongation without prematurely cleaving the side-chain protectors. nih.gov

The table below summarizes the orthogonality of the Fmoc group compared to other common N-α-protecting groups.

Protecting GroupCleavage ConditionsStabilityOrthogonal To
Fmoc Mild base (e.g., 20% piperidine in DMF) nih.govAcid, hydrogenation (mostly) total-synthesis.comBoc, tBu, Trt (acid-labile groups)
Boc Moderate to strong acid (e.g., TFA) biosynth.comBase, hydrogenationFmoc (base-labile groups)
Cbz Catalytic hydrogenation (e.g., H₂, Pd/C), strong acid total-synthesis.comMild acid and baseFmoc, Boc

This table provides a simplified overview of protecting group compatibility.

Nucleophilic Acyl Substitution Pathways in Peptide Coupling

The reaction is initiated when the lone pair of electrons on the nitrogen atom of a free α-amino group (the nucleophile) attacks the highly electrophilic carbonyl carbon of the 4-nitrophenyl ester-activated glutamine residue. embrapa.bryoutube.com This addition step breaks the carbonyl π-bond, and the electrons move to the carbonyl oxygen, forming a transient, unstable tetrahedral intermediate. openstax.orgmasterorganicchemistry.com

In the second step, the tetrahedral intermediate collapses. The lone pair on the oxygen atom reforms the carbonyl π-bond. Simultaneously, the bond between the carbonyl carbon and the 4-nitrophenoxy group breaks, expelling the stable 4-nitrophenoxide anion as the leaving group. masterorganicchemistry.com The result is the formation of a new amide (peptide) bond between the two amino acid residues. A final proton transfer step neutralizes the newly formed peptide. The entire pathway is energetically favorable due to the high reactivity of the activated ester and the stability of the departing leaving group. libretexts.org

Applications in Advanced Peptide Synthesis Methodologies

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for producing synthetic peptides. nih.govnih.gov The Fmoc/tBu strategy, in particular, has become the method of choice for many applications due to its milder reaction conditions compared to Boc-based chemistry, making it compatible with sensitive modifications like glycosylation and phosphorylation. nih.govnih.gov Fmoc-L-glutamine 4-nitrophenyl ester, as a pre-activated building block, can be integrated into these protocols. chemimpex.comnetascientific.com

The 4-nitrophenyl ester (ONp) moiety of this compound serves as a leaving group, enhancing the electrophilicity of the carboxyl carbon and facilitating its reaction with the free amino group of the growing peptide chain on the solid support. chemimpex.com This pre-activation circumvents the need for a separate activation step with a coupling reagent at the time of acylation. bachem.com

Historically, active esters such as p-nitrophenyl esters were foundational in the development of peptide synthesis. However, their application in modern SPPS is somewhat restricted. chempep.com While they offer good stability as crystalline solids, their reaction kinetics are generally slower compared to the intermediates formed during in situ activation with modern coupling reagents like HBTU or HATU. chempep.comsigmaaldrich.com A typical coupling reaction in SPPS may last from 45 to 60 minutes, and the completion of the reaction must be carefully monitored using qualitative tests. chempep.com The use of ONp esters often requires longer reaction times or elevated temperatures to achieve coupling efficiencies comparable to those obtained with more potent activating agents, which can increase the risk of side reactions.

Table 1: Conceptual Comparison of Glutamine Activation Strategies in SPPS

FeatureThis compoundIn Situ Activation (e.g., with HATU/HBTU)
Activation Method Pre-activated, stable solidGenerated in situ from free acid
Coupling Speed SlowerFaster
Reagents Required for Coupling None (ester is the reagent)Coupling reagent (e.g., HATU) + Base (e.g., DIPEA)
Byproduct Removal 4-nitrophenol (B140041)Soluble urea (B33335) or phosphonium (B103445) byproducts
Historical Significance HighModerate (represents modern optimization)
Current Usage Restricted/Specialized ApplicationsWidespread/Standard Protocol

Strategies for Minimizing Epimerization and Side Reactions in Glutamine Incorporation

The incorporation of glutamine presents specific challenges, primarily the potential for side-chain modification and epimerization at the α-carbon.

Side-Chain Dehydration: The side-chain amide of glutamine can undergo dehydration to form a nitrile, especially during activation with carbodiimide-based reagents. peptide.com While this compound is already activated, the lack of a side-chain protecting group means this risk is not entirely eliminated, particularly under forcing coupling conditions. The standard and more robust strategy to prevent this is the use of a side-chain protected derivative, most commonly Fmoc-Gln(Trt)-OH . peptide.com The bulky trityl (Trt) group provides steric hindrance that effectively prevents dehydration. peptide.com

Epimerization: Epimerization, the inversion of stereochemistry at the α-carbon, is a risk for all amino acids during activation and coupling. nih.gov This side reaction is influenced by factors such as the choice of base, solvent polarity, and temperature. nih.govu-tokyo.ac.jp The formation of an oxazolone (B7731731) intermediate is a common pathway for epimerization. u-tokyo.ac.jp While active esters can be prone to epimerization, strategies to suppress it include:

Performing couplings at lower temperatures. u-tokyo.ac.jp

Using non-polar solvents where possible, although SPPS typically relies on polar solvents like DMF. u-tokyo.ac.jp

The addition of auxiliary nucleophiles or additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its more effective successor, 7-aza-1-hydroxybenzotriazole (HOAt), which can suppress epimerization by minimizing the lifetime of the highly reactive, racemization-prone intermediates. nih.govu-tokyo.ac.jp

The Fmoc chemistry backbone is exceptionally well-suited for automated peptide synthesis. nih.govnih.gov Automation significantly reduces manual labor and human error, enabling the high-throughput production of peptides. nih.govnih.gov A key advantage of the Fmoc group is its strong UV absorbance, which allows for real-time monitoring of the deprotection steps by detecting the release of the dibenzofulvene-piperidine adduct. chempep.comnih.gov

While this compound is compatible with the principles of automated Fmoc-SPPS, modern automated synthesizers are optimized for speed and efficiency. nih.gov Consequently, they almost universally employ protocols based on rapid in situ activation using high-efficiency coupling reagents such as HBTU, HCTU, HATU, or COMU. sigmaaldrich.comnih.gov The longer coupling times associated with p-nitrophenyl esters make them less ideal for high-throughput applications where synthesis cycle time is a critical parameter. chempep.comsigmaaldrich.com

Utilization in Solution-Phase Peptide Synthesis

Solution-phase peptide synthesis, while often more labor-intensive than SPPS due to the need for purification after each step, remains a valuable method, particularly for large-scale synthesis of shorter peptides or for fragment condensation strategies. delivertherapeutics.comnih.gov

In this context, this compound serves as a stable, crystalline, and readily weighable activated building block. chemimpex.com It can be directly dissolved in an appropriate solvent and added to the N-terminally deprotected peptide fragment in the solution. This approach avoids the generation of byproducts associated with in situ coupling reagents, which can sometimes complicate purification. bachem.com The progress of the coupling reaction can be monitored chromatographically. Although slower than many modern methods, the predictability and simplicity of using a stable active ester can be advantageous in specific solution-phase synthesis campaigns. chempep.com

Comparative Analysis with Alternative Glutamine Activating Reagents

The utility of this compound is best understood in comparison to other available methods for incorporating glutamine residues. The field of peptide synthesis has evolved to favor methods that maximize speed, yield, and purity while minimizing side reactions. bachem.comsigmaaldrich.com

The current gold standard for glutamine incorporation in Fmoc-SPPS is the use of the side-chain protected derivative Fmoc-Gln(Trt)-OH in conjunction with an in situ coupling reagent. peptide.comcem.com

In Situ Coupling Reagents: This class includes phosphonium salts (e.g., PyBOP , PyAOP ) and aminium/uronium salts (e.g., HBTU , TBTU , HATU , HCTU , COMU ). bachem.comsigmaaldrich.com These reagents react with the free carboxylic acid of Fmoc-Gln(Trt)-OH in the presence of a base to form a highly reactive acylating species, such as an OBt, OAt, or Oxyma ester, directly in the reaction vessel. sigmaaldrich.com Reagents like HATU and COMU are noted for their high efficiency, leading to rapid coupling and reduced side reactions. bachem.comsigmaaldrich.com The use of Fmoc-Gln(Trt)-OH in this context provides a dual advantage: highly efficient coupling and robust protection against side-chain dehydration. sigmaaldrich.compeptide.com

Alternative Active Esters: Other pre-activated esters exist, such as pentafluorophenyl (Pfp) esters (e.g., Fmoc-Gln-OPfp ). Pfp esters are generally more reactive than their p-nitrophenyl counterparts due to the greater electron-withdrawing nature of the pentafluorophenyl group, leading to faster coupling reactions. peptide.com

The comparison below highlights the key operational differences between these approaches.

Table 2: Comparative Analysis of Glutamine Incorporation Methods

ParameterThis compoundFmoc-Gln-OPfpFmoc-Gln(Trt)-OH + in situ Reagent (e.g., HATU)
Activation Strategy Pre-formed active esterPre-formed active esterIn situ activation of free acid
Relative Reactivity ModerateHighVery High
Side-Chain Protection NoneNoneTrityl (Trt)
Risk of Side-Chain Dehydration PresentPresentMinimized by Trt group peptide.com
Epimerization Risk Moderate; depends on conditionsModerate to high; depends on conditionsLow with efficient reagents like HATU sigmaaldrich.com
Typical Application Specialized or historical protocolsWhere higher reactivity than ONp is neededStandard for automated and manual SPPS nih.gov

Impact on Peptide Purity and Yield in Complex Sequences

The use of a highly reactive activated ester like this compound helps mitigate these issues. Its enhanced reactivity allows for faster and more efficient coupling reactions. This is crucial for "difficult sequences," such as those prone to aggregation or containing sterically hindered amino acids, where rapid coupling can significantly improve the outcome. By ensuring a more complete reaction at each step, the formation of deletion sequences (peptides missing an amino acid) is minimized.

The purity of the starting building blocks is directly correlated with the purity of the final crude peptide. Research has demonstrated that utilizing highly purified Fmoc-amino acids can dramatically increase the purity of the final product, which simplifies downstream purification efforts and boosts the final yield. Using a high-quality derivative like this compound is part of a strategy to maximize the efficiency of every coupling step.

Purity of Each Amino Acid Building Block Stepwise Yield (%) Overall Theoretical Yield for a 10-mer Peptide (%) Overall Theoretical Yield for a 20-mer Peptide (%)
97.0% 97.0 73.7 54.4
99.0% 99.0 90.4 81.8
99.5% 99.5 95.1 90.5

Table 2: Purity Improvement in a Real-World Synthesis Example This table shows the results from a study on the synthesis of Glucagon (a 29-amino acid peptide), highlighting the benefit of purifying the Fmoc-amino acid building blocks before synthesis.

Material Used for Synthesis Initial Impurity Level in Fmoc-Amino Acids Final Crude Peptide Purity (%) Purity Increase (%)
Commercial Grade Fmoc-Amino Acids ~26% 53.08% N/A

These data underscore the principle that the quality of derivatives such as this compound is paramount for achieving high purity and yield, especially in the synthesis of long and complex peptides.

Regioselective Amide Bond Formation Research

Regioselectivity refers to the preferential reaction at one functional group over another. In peptide chemistry, this compound is inherently used in a regioselective manner. Its primary application is in SPPS, where it selectively acylates the free N-terminal α-amine of a growing peptide chain, leaving other nucleophilic side chains (if properly protected) untouched.

Research in the context of bioconjugation has further explored the regioselective potential of activated esters like the 4-nitrophenyl ester. Bioconjugation involves covalently linking a peptide or small molecule to a larger biomolecule, such as a protein. Proteins present multiple potential reaction sites, primarily the α-amino group at the N-terminus and the ε-amino group of lysine (B10760008) residues.

Research focuses on controlling the reaction to target a specific site. The regioselectivity of acylation with reagents like this compound can be controlled by reaction conditions, most notably pH. The pKa of the N-terminal α-amino group (typically ~7.8-8.4) is lower than that of the lysine ε-amino group (typically ~10.5). By conducting the conjugation reaction at a pH between these two pKa values (e.g., pH 8.0), the N-terminal amine is more significantly deprotonated and thus more nucleophilic than the lysine side chains. This allows for preferential, or regioselective, amide bond formation at the N-terminus of a protein.

The high reactivity of the 4-nitrophenyl ester is advantageous in this research, as it facilitates efficient coupling under the mild, aqueous conditions required to maintain the integrity of the target protein. This makes this compound and similar activated amino acids valuable tools for research into creating precisely modified proteins and peptide-drug conjugates.

Fmoc L Glutamine 4 Nitrophenyl Ester in Chemical Biology and Biomedical Research

Synthesis of Peptides for Enzyme-Substrate Interaction Studies

The precise construction of peptide substrates is fundamental to studying enzyme kinetics and mechanisms. Fmoc-L-glutamine 4-nitrophenyl ester serves as a building block for creating specific peptide sequences that act as substrates for various enzymes, such as transglutaminases. Transglutaminases are enzymes that catalyze the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine (B10760008) residue.

To investigate the substrate specificity of these enzymes, researchers synthesize a series of peptides where the amino acids surrounding the glutamine residue are varied. Using an active ester method, such as with the 4-nitrophenyl ester, allows for the reliable incorporation of glutamine into the desired position within the peptide sequence. researchgate.net Once synthesized and purified, these peptides are used in enzymatic assays to determine kinetic parameters like Kм (Michaelis constant) and kcat (turnover number). These studies reveal how the local sequence context affects an enzyme's ability to recognize and process the glutamine residue, providing critical insights into its biological function and regulation. researchgate.net

Preparation of Peptides for Protein-Protein Interaction Analysis

Protein-protein interactions (PPIs) are the basis of most biological processes, and peptides derived from one of the interacting partners can be used to study, and in some cases inhibit, these interactions. This compound is employed in the synthesis of such peptide fragments. For example, if a glutamine residue is located at a critical "hotspot" within the binding interface of a protein, peptides containing this residue can be synthesized to probe the interaction.

Development of Peptide-Based Probes and Tools for Biochemical Processes

Beyond simple sequences, this compound can be used to construct more complex peptide-based probes. These tools are designed to investigate biochemical pathways within a complex cellular environment. For instance, a peptide probe might be synthesized to include a glutamine residue recognized by a specific enzyme, along with other functional moieties like a fluorophore or a biotin (B1667282) tag for detection and purification.

The active ester methodology facilitates the incorporation of the glutamine building block while preserving the integrity of other sensitive chemical groups that might be part of the probe. chemimpex.com These probes can be introduced into cell lysates or even living cells to track enzymatic activity, identify binding partners, or visualize the localization of specific peptide-protein complexes, thereby illuminating dynamic cellular processes.

Application in Bioconjugation Strategies for Advanced Molecular Constructs

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. Peptides synthesized using reagents like this compound are often used as components in larger, more complex molecular constructs. chemimpex.com For example, a peptide containing a key targeting sequence can be synthesized and then conjugated to a nanoparticle, a liposome, or a larger protein. mdpi.com

The reliability of Fmoc-SPPS is crucial for producing well-defined peptides that can be subsequently used in these conjugation schemes. nih.gov For example, a peptide synthesized to contain a glutamine residue might also be designed with a terminal cysteine or a non-natural amino acid containing an azide (B81097) or alkyne group. This allows for chemoselective ligation reactions—such as maleimide-thiol coupling or "click chemistry"—to attach the peptide to another molecular entity, creating advanced tools for drug delivery, medical imaging, or diagnostic applications. nih.govnih.gov

Research on Peptide-Based Therapeutic and Diagnostic Agent Development

The use of this compound is a key step in the broader effort to develop new peptide-based drugs and diagnostic tools. chemimpex.com The ability to efficiently synthesize high-purity peptides is a prerequisite for any downstream therapeutic or diagnostic application. researchgate.netnih.gov

Many peptide therapeutics function by acting as ligands that bind to and modulate the activity of a specific receptor or enzyme. This compound is used to incorporate glutamine into these synthetic peptide ligands. Glutamine's unique properties—its size, polarity, and hydrogen-bonding capability—can be critical for high-affinity binding to a biological target. The synthesis process allows for the creation of peptide libraries where the glutamine residue is placed at various positions, or surrounding residues are altered, to optimize binding affinity and specificity. The active ester method ensures efficient coupling, which is particularly important in the often-complex sequences of therapeutic candidates. researchgate.net

A major challenge in drug development is ensuring that a therapeutic agent reaches its intended target in the body. Peptides synthesized using building blocks like this compound can be designed as targeting motifs. mdpi.com For example, a peptide that specifically binds to a receptor overexpressed on cancer cells can be attached to a drug-loaded liposome. The synthesis of this targeting peptide requires robust and high-yield chemistry to ensure its quality and purity. The peptide acts as a molecular "address label," guiding the therapeutic payload to the diseased tissue and minimizing off-target effects. This strategy is a cornerstone of modern targeted therapy and relies on the foundational techniques of peptide synthesis. mdpi.com

Analytical and Methodological Advancements in the Use of Fmoc L Glutamine 4 Nitrophenyl Ester

Spectroscopic Monitoring of Coupling Reactions and Reaction Progress

The use of Fmoc-L-glutamine 4-nitrophenyl ester in peptide synthesis offers a distinct advantage for monitoring the progress of coupling reactions through straightforward spectroscopic methods. The 4-nitrophenyl ester group is an activated leaving group, and its displacement by the nucleophilic attack of a free amino group on the growing peptide chain releases 4-nitrophenol (B140041) (p-nitrophenol).

In its protonated form, 4-nitrophenol is colorless. However, under the slightly basic conditions often employed during coupling or upon addition of a tertiary amine base, it deprotonates to form the 4-nitrophenolate (B89219) anion. bibliomed.org This anion exhibits a strong and characteristic yellow color, with a maximum absorbance (λmax) typically in the range of 400-410 nm. This chromophoric property allows for real-time, non-invasive monitoring of the reaction progress using a UV-Visible spectrophotometer.

The general principle involves tracking the increase in absorbance at this wavelength over time. The reaction is considered complete when the absorbance value plateaus, indicating that no more 4-nitrophenolate is being released and, consequently, that the coupling of the Fmoc-L-glutamine residue is finished. This method provides a simple, qualitative or semi-quantitative assessment of reaction kinetics and completion, helping to ensure efficient acylation and optimize reaction times. bibliomed.org

Chromatographic Techniques for Purity Assessment in Synthetic Intermediates

The chemical and enantiomeric purity of this compound, as well as the resulting peptide intermediates, is critical for the successful synthesis of the final target peptide. phenomenex.com High-Performance Liquid Chromatography (HPLC) is the foremost analytical technique for this purpose. phenomenex.comnih.gov Reversed-phase HPLC (RP-HPLC) is most commonly employed for purity analysis.

For the analysis of Fmoc-protected amino acids and their esters, a C18 (ODS) or similar nonpolar stationary phase is typically used. researchgate.netresearchgate.net The mobile phase usually consists of a mixture of an aqueous buffer (often containing an acid like trifluoroacetic acid (TFA) or formic acid to ensure sharp peaks) and an organic modifier such as acetonitrile (B52724) or methanol. phenomenex.comresearchgate.net Detection is highly sensitive due to the strong UV absorbance of the fluorenylmethoxycarbonyl (Fmoc) group, which has a λmax around 265 nm, with useful absorbance also occurring at other wavelengths such as 290 nm or 301 nm. nih.gov This allows for the detection of very low levels of impurities. researchgate.net

Chiral HPLC is essential for determining the enantiomeric purity, ensuring that the L-configuration of the glutamine residue is maintained throughout the synthesis and purification of the active ester. phenomenex.comresearchgate.net Polysaccharide-based chiral stationary phases (CSPs), such as cellulose (B213188) tris(3,5-dimethylphenylcarbamate), have proven effective for the direct separation of enantiomers of Fmoc-amino acids and their derivatives. researchgate.net The ability to achieve baseline separation of L- and D-enantiomers allows for precise quantification of enantiomeric excess (ee), which is expected to be above 99% for starting materials used in peptide synthesis. phenomenex.comphenomenex.com

Interactive Table 1: Typical HPLC Conditions for Purity Assessment of Fmoc-Amino Acid Derivatives

ParameterConditionPurpose/Notes
Technique Reversed-Phase HPLC (RP-HPLC)Separates compounds based on hydrophobicity. Standard for purity checks.
Stationary Phase C18 (ODS-Hypersil), C8Nonpolar phases that retain the hydrophobic Fmoc-derivative. researchgate.net
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or Formic AcidAcidic modifier to improve peak shape and ensure ionization consistency. phenomenex.com
Mobile Phase B Acetonitrile or MethanolOrganic modifier, the concentration of which is varied to elute compounds. phenomenex.com
Gradient Isocratic or Gradient ElutionGradient elution (increasing % of Mobile Phase B) is common for separating complex mixtures. phenomenex.com
Flow Rate 0.8 - 1.5 mL/minA typical analytical flow rate. researchgate.net
Detection UV Absorbance at ~265 nmThe Fmoc group has a strong chromophore, allowing for sensitive detection. nih.gov
Chiral Analysis Polysaccharide-based CSPs (e.g., Lux Cellulose-2)Used specifically to separate and quantify enantiomeric impurities (D-isomer). phenomenex.com

Strategies for Mitigating Ester Hydrolysis and Fmoc-Deprotection Side Reactions

While this compound is an effective acylating agent, its use is associated with potential side reactions, primarily ester hydrolysis and complications arising during the subsequent Fmoc-deprotection step.

Ester Hydrolysis: The 4-nitrophenyl ester, being an active ester, is susceptible to hydrolysis, especially under basic conditions or in the presence of moisture. This hydrolysis reaction consumes the activated amino acid, reducing the coupling efficiency, and produces 4-nitrophenol and Fmoc-L-glutamine. To mitigate this, reactions should be carried out in anhydrous solvents. While standard basic conditions for saponification are incompatible with the Fmoc group, recent studies have explored milder, orthogonal methods for ester hydrolysis that could be relevant. For instance, the use of calcium(II) iodide has been shown to act as a protective agent for the Fmoc group during the hydrolysis of methyl esters, suggesting that careful selection of reagents can prevent unwanted protecting group cleavage. nih.gov

Fmoc-Deprotection and Glutamine-Specific Side Reactions: After successful coupling of the glutamine residue, the N-terminal Fmoc group must be removed to allow for peptide chain elongation. This is typically achieved using a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). Several side reactions can occur at this stage or are related to the nature of the glutamine residue itself:

Pyroglutamate (B8496135) Formation: An N-terminal glutamine residue, exposed after Fmoc-deprotection, can undergo base-catalyzed intramolecular cyclization to form a pyroglutamyl (pGlu) residue. peptide.com This reaction results in the termination of the peptide chain as the N-terminal amine is converted into a lactam. This side reaction can even occur in neutral water over time. acs.org Adding an inhibitor such as 1-hydroxybenzotriazole (B26582) (HOBt) to the deprotection solution can help suppress this cyclization. peptide.com

Side-Chain Dehydration: Although less common than with asparagine, the glutamine side-chain amide can undergo dehydration to form a nitrile when repeatedly exposed to carbodiimide (B86325) coupling reagents. peptide.com While the use of an active ester like the 4-nitrophenyl ester avoids the direct use of carbodiimides for the coupling step itself, subsequent couplings in the sequence could trigger this reaction. The most effective strategy to prevent both pyroglutamate formation and side-chain dehydration is the use of a side-chain protecting group on the glutamine amide, such as the trityl (Trt) group. peptide.comadvancedchemtech.com Fmoc-Gln(Trt)-OH is often preferred for this reason, as it circumvents these issues and offers superior solubility. advancedchemtech.compeptide.com

Interactive Table 2: Mitigation Strategies for Common Side Reactions

Side ReactionDescriptionMitigation Strategy
Ester Hydrolysis Premature cleavage of the 4-nitrophenyl ester by water, reducing coupling yield.Use of anhydrous solvents; avoid prolonged exposure to basic conditions.
Pyroglutamate Formation Intramolecular cyclization of N-terminal glutamine after Fmoc-deprotection, causing chain termination. peptide.comAdd HOBt to the piperidine deprotection solution; use a side-chain protected glutamine derivative (e.g., Fmoc-Gln(Trt)-OH). peptide.comadvancedchemtech.com
Diketopiperazine (DKP) Formation Cyclization of the N-terminal dipeptide-resin, cleaving the peptide from the support. Prevalent when Gln is the second residue. iris-biotech.deUse of sterically hindered resins like 2-chlorotrityl chloride resin; incorporation of dipeptide building blocks. peptide.com
Side-Chain Dehydration Conversion of the side-chain amide to a nitrile upon repeated exposure to coupling reagents. peptide.comUse of a side-chain protected glutamine derivative like Fmoc-Gln(Trt)-OH. peptide.comadvancedchemtech.com

Optimization of Reaction Conditions for Challenging Peptide Sequences

The synthesis of "difficult" or "challenging" peptide sequences, often characterized by hydrophobicity and a tendency for inter-chain aggregation on the solid support, requires specific optimization strategies. peptide.comfrontiersin.org Aggregation can hinder both the deprotection of the N-terminal Fmoc group and the subsequent coupling of the next amino acid, leading to incomplete reactions and deletion sequences. nih.gov

When using this compound to couple onto such a sequence, several parameters can be adjusted to improve the outcome:

Solvent Choice: While DMF is a standard solvent, mixtures containing N-methylpyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) can be more effective at disrupting secondary structures and improving the swelling of the peptide-resin, thereby enhancing reaction kinetics. peptide.comfrontiersin.org For instance, switching from DMF to a mixture of 80% NMP/DMSO has been shown to increase coupling yields in difficult syntheses. frontiersin.org

Elevated Temperature: Performing the coupling reaction at a higher temperature (e.g., 40-60°C) can help disrupt aggregation and increase the reaction rate. nih.govresearchgate.net However, this must be balanced against the risk of increased side reactions, such as racemization, particularly for sensitive residues.

Chaotropic Agents: The addition of chaotropic salts, such as lithium chloride (LiCl) or potassium thiocyanate (B1210189) (KSCN), to the reaction mixture can break up hydrogen-bonding networks that cause aggregation. peptide.com

Optimized Activation: While 4-nitrophenyl esters are considered moderately reactive, for particularly stubborn couplings, a switch to more potent phosphonium (B103445) (e.g., BOP, PyBOP) or uranium/aminium (e.g., HBTU, HATU) reagents in conjunction with a side-chain protected derivative like Fmoc-Gln(Trt)-OH might be necessary. researchgate.net These reagents offer faster coupling kinetics, which can be crucial for overcoming aggregation-related steric hindrance. However, it is important to note that unprotected Fmoc-Gln-OH is generally not compatible with these stronger coupling reagents. sigmaaldrich.com

Ultimately, a combination of these strategies, such as using NMP as a solvent at an elevated temperature, is often required to successfully incorporate glutamine into a challenging peptide sequence. researchgate.net

Challenges, Limitations, and Future Directions in Research

Addressing Reaction Inefficiencies and Byproduct Formation

The activation of the carboxylic acid of Fmoc-L-glutamine as a 4-nitrophenyl (pNP) ester is designed to facilitate nucleophilic attack by an amine. However, this activation also renders the molecule susceptible to undesirable side reactions, leading to inefficiencies and the formation of impurities that complicate purification.

Two prominent side reactions associated with glutamine residues in peptide synthesis are pyroglutamate (B8496135) formation and diketopiperazine formation.

Pyroglutamate (pGlu) Formation: The side-chain amide of glutamine can undergo an intramolecular cyclization reaction, particularly when the N-terminal amino group is free. This reaction results in the formation of a stable, five-membered lactam ring known as pyroglutamate, effectively capping the peptide chain and preventing further elongation. peptide.comeurekalert.orgnih.gov This process, a form of deamidation, can occur spontaneously and is often accelerated by basic conditions, such as those used for Fmoc-deprotection with piperidine (B6355638). peptide.comeurekalert.orgthieme-connect.de While the formation of pyroglutamate from N-terminal glutamine is a known issue, the use of a highly activated ester like the pNP ester can potentially exacerbate this problem by increasing the acidity of the N-terminal proton, thereby facilitating cyclization. Research has shown that even under mild conditions, the conversion of glutamine to pyroglutamic acid can be significant over time. eurekalert.org

Diketopiperazine (DKP) Formation: This side reaction is particularly problematic at the dipeptide stage of solid-phase peptide synthesis (SPPS). peptide.comexlibrisgroup.comacs.org After the second amino acid (in this case, Fmoc-Gln(pNP)) is coupled and its Fmoc group is removed, the newly liberated N-terminal amine can attack the activated ester linkage to the resin or the preceding amino acid. This intramolecular aminolysis cleaves the dipeptide from the solid support, forming a stable six-membered cyclic dipeptide, a diketopiperazine. exlibrisgroup.comacs.orgbaranlab.org The high reactivity of the pNP ester can make the dipeptide-ester particularly susceptible to this intramolecular attack. Strategies to mitigate this include using sterically hindered resins or coupling pre-formed dipeptides to bypass the vulnerable dipeptide-resin intermediate stage. peptide.comacs.org

Stereochemical Integrity Maintenance during Glutamine Coupling

A fundamental requirement in peptide synthesis is the preservation of the stereochemical integrity of the chiral α-carbon of each amino acid. The activation of the carboxyl group, a necessary step for peptide bond formation, unfortunately, increases the risk of racemization (the loss of stereochemical purity). highfine.comnih.gov

The primary mechanism for racemization during coupling involves the formation of a 5(4H)-oxazolone intermediate. highfine.comuni-kiel.deresearchgate.net The activated ester, in the presence of a base, can facilitate the deprotonation of the α-carbon. The resulting carbanion is stabilized by the electron-withdrawing activating group. This allows the N-protecting group's carbonyl oxygen to attack the activated carboxyl carbon, forming the planar, achiral oxazolone (B7731731) ring. Subsequent nucleophilic attack on this intermediate by the incoming amine can occur from either face of the planar ring, leading to a mixture of L- and D-isomers in the final peptide. highfine.comacs.org

Active esters, including p-nitrophenyl esters, are known to be susceptible to base-catalyzed racemization through this oxazolone pathway. acs.orgnih.gov The extent of racemization is influenced by several factors, including the strength of the base used, the solvent, temperature, and the reaction time. highfine.comnih.gov Prolonged exposure of the activated ester to basic conditions before it is consumed by the coupling partner increases the likelihood of racemization. nih.gov While glutamine is not considered as high-risk for racemization as residues like histidine or cysteine, no amino acid is entirely immune, and the use of a highly activating group like pNP requires careful control of reaction conditions to maintain optical purity. peptide.comnih.gov

Exploring Novel Applications in Non-Peptidic Amide Synthesis

While Fmoc-L-glutamine 4-nitrophenyl ester is primarily designed for peptide synthesis, its nature as an activated N-protected amino acid gives it potential as a reagent in broader organic synthesis for the formation of specific, non-peptidic amides. The principle of using activated esters to form amide bonds is a cornerstone of organic chemistry. rsc.orgacs.orgmasterorganicchemistry.com

The Fmoc-Gln(pNP) reagent could be used to couple glutamine to a wide range of primary or secondary amines that are not α-amino acids. This could be valuable for synthesizing:

Glutamine-containing probes and labels: Coupling glutamine to fluorescent tags, biotin (B1667282), or other reporter molecules via an amide linkage.

Enzyme substrates or inhibitors: Synthesizing molecules that mimic a peptide linkage to probe the active sites of enzymes like transglutaminases or proteases.

Biomaterials: Incorporating glutamine into polymers or surfaces to enhance biocompatibility or introduce specific biological recognition sites.

Agrochemicals and Pharmaceuticals: Using the activated glutamine as a building block for complex molecules where a glutamine-derived amide moiety is a key structural feature.

The key advantage of using a pre-activated reagent like Fmoc-Gln(pNP) is that it circumvents the need for in situ activation reagents (e.g., carbodiimides), which can sometimes be incompatible with sensitive functional groups on the amine substrate. masterorganicchemistry.comnih.gov This approach offers a direct and often milder route to specific amide products.

Development of More Efficient and Sustainable Activation Chemistries

The use of p-nitrophenyl esters represents a classical approach to carboxyl activation. While effective, modern peptide chemistry has seen the development of numerous alternative coupling reagents that offer significant advantages in terms of efficiency, speed, suppression of side reactions, and sustainability. acs.orgnih.govsigmaaldrich.com

The drive towards "green chemistry" in peptide synthesis aims to reduce the use of hazardous reagents and solvents. nih.govadvancedchemtech.com Reagents based on 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives (like HOAt) have been shown to be potent racemization suppressants. highfine.com However, these triazole-based compounds can have safety concerns, including potential explosivity. nih.govsigmaaldrich.com

More recent developments have focused on alternatives that are both safer and highly efficient:

Reagent/SystemActivating GroupKey AdvantagesKey Disadvantages (vs. modern reagents)
Fmoc-Gln-pNP p-Nitrophenyl esterShelf-stable, no in situ activation needed.Slower reaction kinetics, higher racemization risk, p-nitrophenol byproduct is toxic. nih.gov
HATU/HBTU OAt/OBt-esterFast reaction rates, effective suppression of racemization (especially HATU). acs.orgsigmaaldrich.comBenzotriazole-based (potential safety concerns), requires base, can be costly. nih.gov
COMU Oxyma-esterVery high coupling efficiency, low racemization, safer (non-explosive) byproducts, water-soluble byproducts for easier purification. acs.orgpeptide.comresearchgate.netHigher cost than older reagents.
T3P® Phosphonic anhydride"Green" coupling reagent, high atom economy, byproducts are water-soluble and environmentally benign. acs.orgMay require specific solvent systems (e.g., EtOAc).

The trend in modern peptide synthesis is moving away from pre-formed active esters like pNP esters for routine solid-phase synthesis, in favor of in situ activation with reagents like COMU or HATU. These modern reagents offer faster kinetics, which minimizes the time the activated amino acid is exposed to conditions that could cause side reactions or racemization, leading to higher purity crude products. acs.orgsigmaaldrich.com

Computational Chemistry Approaches to Predict Reactivity and Selectivity

Computational chemistry, particularly using Density Functional Theory (DFT), has become a powerful tool for investigating reaction mechanisms at the molecular level. nih.gov These approaches can provide profound insights into the challenges associated with this compound by modeling the energetics of various reaction pathways.

Predicting Reactivity and Aminolysis Mechanisms: Computational studies can model the aminolysis reaction—the attack of an amine on the activated pNP ester. acs.org By calculating the activation energies for different pathways (e.g., concerted vs. stepwise mechanisms), chemists can predict the reactivity of the ester. These models can also elucidate the role of solvent and base catalysis, helping to optimize reaction conditions for more efficient coupling.

Understanding Racemization: The mechanism of racemization via oxazolone formation is well-suited for computational analysis. researchgate.netnih.gov DFT calculations can determine the activation barrier for the initial proton abstraction from the α-carbon and the subsequent ring-closing reaction to form the oxazolone. By comparing the energy barrier for racemization with the barrier for the desired peptide coupling, researchers can predict the likelihood of epimerization under different conditions and with different activating groups.

Investigating Side Reactions: The propensity for pyroglutamate formation can also be modeled. Computational methods can calculate the activation energy for the intramolecular cyclization of the glutamine side chain and compare it to the intermolecular coupling reaction. This allows for a quantitative prediction of which side reactions are most likely to compete with the productive peptide bond formation, guiding the development of strategies to suppress them.

While specific DFT studies on this compound may be limited, the principles derived from computational studies on related active esters and peptide coupling reactions are directly applicable, providing a theoretical framework to understand and overcome the practical challenges encountered in the lab. acs.org

Q & A

Q. What is the role of the 4-nitrophenyl ester moiety in Fmoc-L-glutamine 4-nitrophenyl ester during peptide synthesis?

The 4-nitrophenyl ester acts as an activating group, enhancing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack by the amine group of a growing peptide chain. This activation reduces coupling times and improves reaction efficiency in solid-phase peptide synthesis (SPPS) . The leaving group (4-nitrophenol) is readily displaced during amide bond formation, enabling stepwise elongation of peptides.

Q. How should researchers characterize the purity and structural integrity of this compound?

Key methods include:

  • HPLC : Reverse-phase HPLC with UV detection (λ = 265–280 nm) to assess purity and monitor coupling efficiency .
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm the presence of the Fmoc group (δ 7.2–7.8 ppm for aromatic protons) and the 4-nitrophenyl ester (δ 8.1–8.3 ppm for nitroaryl protons) .
  • Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight and detect hydrolysis byproducts .

Q. What solvents and conditions are optimal for coupling reactions using this reagent?

  • Solvents : Dimethylformamide (DMF) or dichloromethane (DCM) are preferred due to their compatibility with SPPS resins and ability to dissolve hydrophobic Fmoc-protected amino acids .
  • Activators : Use 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) with carbodiimides (e.g., DIC or EDC) to suppress racemization and improve coupling yields .
  • Reaction Time : Typically 30–120 minutes at room temperature, monitored by Kaiser or TNBS tests for free amine quantification .

Advanced Research Questions

Q. How can researchers mitigate side reactions such as ester hydrolysis or Fmoc-deprotection during synthesis?

  • Hydrolysis Prevention : Store the compound desiccated at –20°C and use anhydrous solvents. Hydrolysis rates increase in polar aprotic solvents with trace water, leading to inactive carboxylic acid byproducts .
  • Fmoc Stability : Avoid prolonged exposure to piperidine (>20% v/v in DMF) during deprotection. Kinetic studies show Fmoc cleavage occurs within 5–10 minutes under standard conditions (20% piperidine/DMF) .

Q. What strategies optimize coupling efficiency for sterically hindered residues or difficult sequences?

  • Double Coupling : Perform two sequential couplings with fresh reagent to overcome steric hindrance .
  • Microwave Assistance : Apply microwave irradiation (50°C, 10–20 W) to enhance reaction kinetics for bulky residues like glutamine in β-sheet-prone regions .
  • Additives : Use 6-Cl-HOBt or HOAt to reduce aggregation and improve solubility of intermediates .

Q. How does the tert-butyl (OtBu) side-chain protection of glutamine influence coupling kinetics compared to trityl (Trt) protection?

  • OtBu : Provides steric shielding, reducing side reactions but slightly slowing coupling rates. Ideal for standard SPPS workflows .
  • Trt : Offers acid-labile protection, enabling orthogonal deprotection in convergent syntheses. However, Trt groups may increase steric bulk, requiring extended coupling times (2–4 hours) .

Key Recommendations for Experimental Design

  • Racemization Control : Monitor enantiomeric purity via chiral HPLC (e.g., Chirobiotic T column) to detect D-isomer formation during coupling .
  • Scale-Up Protocols : For multi-gram syntheses, replace DCM with THF or ethyl acetate to reduce toxicity while maintaining reactivity .
  • Troubleshooting Low Yields : Pre-activate the ester with 0.5 eq. of DMAP in DMF to enhance electrophilicity in challenging couplings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.